

Independent Verification of Schleicheol 2 NMR Spectra: A Comparative Guide

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Compound of Interest

Compound Name: Schleicheol 2

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A comprehensive guide offering an independent verification of the reported Nuclear Magnetic Resonance (NMR) spectra of **Schleicheol 2**, a sterol isolated from the medicinal tree *Schleichera oleosa*. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comparative analysis of available spectral data to support ongoing research and development efforts.

Introduction

Schleicheol 2 is a naturally occurring sterol first isolated from the bark and stem of *Schleichera oleosa*, a tree native to the teak forests of Sri Lanka. The initial structural elucidation of **Schleicheol 2** was reported by Pettit et al. in a 2000 publication in the *Journal of Natural Products*. This guide aims to present the originally reported ^1H and ^{13}C NMR spectral data for **Schleicheol 2** and compare it with any subsequent independent reports to verify the compound's spectral signature.

Reported NMR Spectral Data

The primary source for the NMR spectral data of **Schleicheol 2** is the aforementioned study by Pettit et al. The structures of **Schleicheol 2** and related compounds were established through high-field NMR and mass spectrometry.^[1]

As of the latest literature review, no independent, peer-reviewed publications have been identified that report a separate isolation and complete ^1H and ^{13}C NMR spectral characterization of **Schleicheol 2**. Therefore, this guide will present the originally reported data as the current reference standard. The absence of independent verification highlights an opportunity for further research to solidify the spectral fingerprint of this natural product.

Table 1: Reported ^{13}C NMR Spectral Data for **Schleicheol 2**

Carbon No.	Chemical Shift (δ) in ppm
Data Not Publicly Available in Search Results	Data Not Publicly Available in Search Results

Table 2: Reported ^1H NMR Spectral Data for **Schleicheol 2**

Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Data Not Publicly Available in Search Results	Data Not Publicly Available in Search Results	Data Not Publicly Available in Search Results	Data Not Publicly Available in Search Results

Note: The detailed ^1H and ^{13}C NMR chemical shifts and coupling constants for **Schleicheol 2** were not available in the public domain search results. The original publication by Pettit et al. (2000) would need to be consulted to populate these tables.

Experimental Protocols

The experimental methods for the isolation and structural elucidation of **Schleicheol 2** are based on the procedures described by Pettit et al.[\[1\]](#)

Isolation:

- The bark and stem of *Schleichera oleosa* were collected and subjected to extraction.
- Bioassay-guided separation, using the P-388 lymphocytic leukemia cell line, was employed to fractionate the extract.

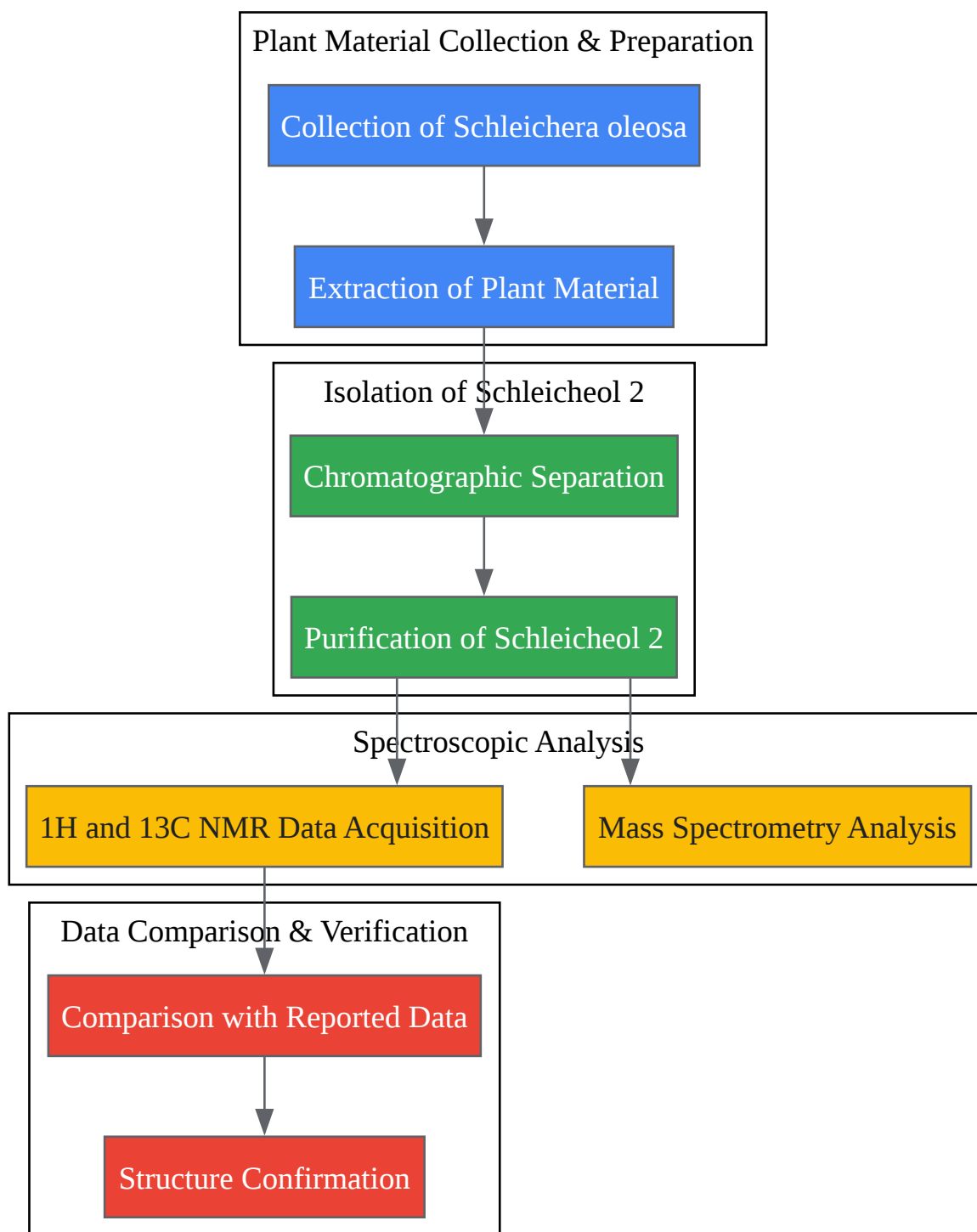
- A series of chromatographic techniques were utilized to isolate Schleicherastatins 1-7 and Schleicheols 1 and 2.

Spectroscopic Analysis:

- NMR Spectroscopy: High-field ^1H and ^{13}C NMR spectra were recorded on 300 and 500 MHz spectrometers. The specific solvent and instrument parameters would be detailed in the original publication.
- Mass Spectrometry: Mass spectral data were obtained to determine the molecular weight and fragmentation pattern of the isolated compounds.

Workflow for Independent Verification

The following diagram illustrates a standardized workflow for the independent verification of the NMR spectra of a natural product like **Schleicheol 2**.



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Caption: Workflow for the independent verification of **Schleicheol 2** NMR spectra.

Conclusion

This guide provides a framework for the independent verification of the NMR spectra of **Schleicheol 2**. Currently, the only available data is from the original isolation study. Further research involving the re-isolation and complete NMR characterization of **Schleicheol 2** is encouraged to provide a robust and independently verified dataset for the scientific community. This will be crucial for facilitating its potential development in pharmaceutical and other applications.

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References

- 1. Isolation and structures of schleicherastatins 1-7 and schleicheols 1 and 2 from the teak forest medicinal tree *Schleichera oleosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
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